Serinamide

Description

Contextualization of Serinamide in Peptide and Amide Chemistry Research

This compound is a chemical compound derived from the essential amino acid L-serine, characterized by the presence of an amide functional group. Amides, broadly defined by a carbonyl group directly bonded to a nitrogen atom, represent a fundamental class of organic compounds. They are ubiquitous in nature and play a pivotal role in biological systems, most notably as the backbone of proteins through peptide bonds nih.govciteab.comepa.gov. Beyond their biological significance, amides are indispensable in various industrial applications, including pharmaceuticals, agrochemicals, and materials science citeab.comepa.gov.

This compound's specific importance stems from its utility as a versatile building block. It serves as a reagent or intermediate in the synthesis of peptides and other biomolecules citeab.com. Its incorporation into larger structures is exemplified by its presence in modified peptides such as "Magainin II, 23-L-serinamide-23," a variant of an antimicrobial peptide with altered properties wikidata.org. Furthermore, this compound is a constituent of naturally occurring complex peptides like the dermorphin (B549996) heptapeptide (B1575542) (Tyrosyl-D-alanyl-phenylalanyl-glycyltyrosyl-prolyl-serinamide), a potent opioid wikipedia.orgresearchgate.net. In the pharmaceutical realm, this compound moieties are found in drug candidates such as Oprozomib, a proteasome inhibitor nih.gov, and Lacosamide (B1674222), an anticonvulsant nih.govnovoprolabs.com.

Historical Perspectives in this compound-Related Chemical Research

The synthesis of L-Serinamide hydrochloride typically involves the reaction of L-serine with ammonia (B1221849) or an amine in the presence of a coupling agent, followed by acidification to form the hydrochloride salt citeab.com. Early advancements in peptide synthesis, particularly the development of solution-phase techniques and the subsequent revolutionary introduction of solid-phase peptide synthesis (SPPS) by R. Bruce Merrifield in the 1960s, provided practical methodologies for constructing larger and more complex peptides uni.lu. As an amino acid amide, this compound's chemistry has been intrinsically linked to these developments, benefiting from and contributing to the evolution of peptide synthesis strategies. For instance, L-2-amino-3-hydroxy-N-pentylpropanamide, a this compound derivative, was prepared from L-serine methyl ester through a "one-pot" process.

Historically, the broader field of organic synthesis, including amide formation, has been a cornerstone of chemical discovery since the early 19th century, with a consistent exponential growth in the number of new compounds reported. Research into the indirect formation of peptide bonds, such as via transesterification to the serine hydroxyl group followed by O-to-N rearrangement, offers insights into potential prebiotic pathways for peptide synthesis, highlighting the fundamental chemical principles underlying this compound's formation and its role in early biochemical evolution. These studies underscore a long-standing interest in understanding and controlling the formation of amide linkages.

Current Research Frontiers and Challenges in this compound Studies

Current Research Frontiers:

Synthesis of Bioactive Oligopeptides: this compound continues to be a crucial component in the green synthesis of bioactive oligopeptides, serving as a versatile building block for new therapeutic agents.

Enzyme Mechanism Studies: this compound is utilized in mechanistic studies of enzymes like serine hydroxymethyltransferase (SHMT), providing insights into critical biochemical pathways and enzyme-substrate interactions.

Noncanonical Amino Acid (ncAA) and Peptide Design: Researchers are incorporating this compound, including its non-natural D-stereoisomer or modified forms, into noncanonical amino acids and peptides to enhance properties such as binding affinity, plasma stability, and permeability for advanced drug design and discovery.

Functionalized Materials: The silylation of amino amides, including this compound, is being explored for the development of functionalized mesoporous silica (B1680970) materials with applications in biomolecule interaction, such as protein adsorption and drug delivery systems.

Challenges in this compound Studies:

Complex Peptide Synthesis: The chemical synthesis of peptides, particularly "difficult sequences" characterized by highly hydrophobic regions or aggregation tendencies, remains a significant challenge. When this compound is part of such sequences, these difficulties are compounded, requiring specialized solid-phase peptide synthesis (SPPS) and ligation protocols.

Stereoselectivity and Functional Group Compatibility: In the synthesis of noncanonical amino acids (ncAAs) that may include this compound derivatives, achieving high stereoselectivity and ensuring compatibility with various functional groups present in complex side chains are persistent challenges.

Stability and Handling: L-Serinamide hydrochloride, while water-soluble, requires proper handling and storage in cool, dry conditions, away from light and moisture, to maintain its stability and quality, which can be a practical consideration in research and manufacturing citeab.com.

Hydrolysis in Aqueous Environments: Although amide bonds are relatively stable compared to esters, they can still undergo hydrolysis in the presence of acid or base. While this is crucial for protein metabolism, controlling or preventing unwanted hydrolysis during synthesis or in specific applications remains a consideration in amide chemistry nih.govepa.gov.

This compound Compound Properties

| Property | L-Serinamide Hydrochloride citeab.comnovoprolabs.com | This compound (Free Base) |

| Molecular Formula | C₃H₉ClN₂O₂ | C₃H₈N₂O₂ |

| Molecular Weight | 140.57 g/mol | 104.11 g/mol |

| Physical Form | White to off-white crystals or powder | Not specified (typically solid) |

| Melting Point | 185-188 °C | Not specified |

| Solubility | Soluble in water | Not specified |

| Defined Stereocenters | 1 | 1 |

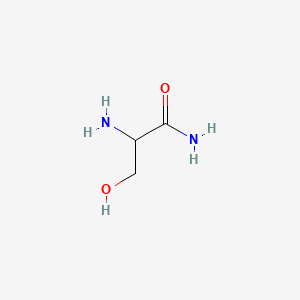

Structure

3D Structure

Propriétés

IUPAC Name |

(2S)-2-amino-3-hydroxypropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O2/c4-2(1-6)3(5)7/h2,6H,1,4H2,(H2,5,7)/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGOGKPMIZGEGOZ-REOHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401317834 | |

| Record name | L-Serinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401317834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6791-49-7 | |

| Record name | L-Serinamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6791-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Serinamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006791497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Serinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401317834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2-amino-3-hydroxypropionamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.148 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SERINAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CIJ0MD19SE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Theoretical and Computational Studies of Serinamide

Quantum Chemical Investigations of Serinamide

Quantum chemical calculations are a cornerstone of modern molecular science, enabling the detailed examination of molecular structures and properties. nih.gov For molecules like serine and its derivatives, methods such as Density Functional Theory (DFT) and Møller-Plesset (MP2) perturbation theory are widely used. electrochemsci.orgresearchgate.net These computational techniques solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, offering a window into its chemical behavior. acs.org

Electronic Structure Analysis of this compound

The electronic structure of a molecule governs its reactivity, spectroscopic properties, and intermolecular interactions. Quantum chemical calculations for serine have been performed using various methods, including DFT with the B3LYP functional and different basis sets like 6-311G(d,p) and 6-311++G(2d,2p). electrochemsci.orgresearchgate.net These studies yield critical parameters that describe the electronic character of the molecule.

Key electronic descriptors include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy pertains to its ability to accept electrons. The energy gap between these two orbitals (ΔE) is an indicator of the molecule's chemical reactivity and stability. electrochemsci.org

Table 1: Calculated Quantum Chemical Parameters for Serine (as a proxy for this compound)

| Parameter | Description | Typical Calculated Value (for Serine) |

|---|---|---|

| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital | -6.8 to -7.2 |

| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital | 1.5 to 1.9 |

| ΔE (eV) | HOMO-LUMO Energy Gap | 8.3 to 9.1 |

| Dipole Moment (Debye) | Measure of molecular polarity | ~2.5 |

Note: Values are representative and derived from quantum chemical studies on the parent molecule, serine, which provide a theoretical basis for understanding this compound. electrochemsci.orgresearchgate.net

Conformational Analysis of this compound Isomers

Conformational isomers, or conformers, are different spatial arrangements of a molecule that can be interconverted by rotation around single bonds. The presence of a flexible side chain containing a hydroxyl group in serine—and by extension, this compound—gives rise to a rich conformational landscape. nih.gov These different conformations are stabilized by a network of weak, non-bonded interactions, particularly intramolecular hydrogen bonds. nih.gov

Table 2: Potential Intramolecular Hydrogen Bonding in this compound Conformers

| Conformer Type | Key Intramolecular Interaction | Implication for Stability |

|---|---|---|

| Type I | Hydroxyl group H-bonds to Amide carbonyl | Stabilizes a compact structure |

| Type II | Hydroxyl group H-bonds to Amino group | Affects the basicity of the nitrogen atom |

| Type III | Amino group H-bonds to Hydroxyl oxygen | Influences the rotational freedom of the side chain |

Intramolecular Proton Transfer Mechanisms in this compound

Intramolecular proton transfer (IPT) is a fundamental chemical reaction where a proton moves from one site to another within the same molecule. Computational chemistry is a powerful tool for elucidating the mechanisms and energetics of these processes. uv.es

In the ground electronic state, amino acids can undergo a tautomerization process where a proton is transferred from the acidic carboxyl group to the basic amino group, forming a zwitterion. For serine in an aqueous solution, theoretical studies have shown that the most plausible mechanism is a direct proton transfer. uv.es Computational models can identify the transition state (TS) for this reaction and calculate the energy barrier that must be overcome. uv.es In solution, this process is highly favored, and the zwitterionic form is the most stable structure. uv.es The presence of the amide group in this compound instead of a carboxylic acid significantly alters this specific pathway, but the principle of proton transfer between the hydroxyl and amino groups remains a possibility that can be explored computationally.

Excited-state intramolecular proton transfer (ESIPT) is a photophysical process that occurs when a molecule absorbs light, promoting it to an electronic excited state. nih.govmdpi.com In this excited state, the acidity and basicity of functional groups can change dramatically, often facilitating a proton transfer that is unfavorable in the ground state. mdpi.com Molecules capable of ESIPT typically possess both a proton donor and a proton acceptor group connected by an intramolecular hydrogen bond. nih.govrsc.org

While specific ESIPT studies on this compound are not available, its structure, containing proton-donating (-OH, -NH2) and proton-accepting (C=O) groups, makes it a candidate for such phenomena. Theoretical investigations of ESIPT often employ time-dependent density functional theory (TD-DFT) to model the potential energy surfaces of the excited states. acs.org These studies show that upon photoexcitation, the intramolecular hydrogen bond strengthens, which can lead to an ultrafast, often barrierless, proton transfer. nih.gov

The activation energy landscape provides a detailed map of the energy changes during a chemical reaction, including the height of the energy barrier (activation energy) that separates reactants from products. nih.gov For the ground-state proton transfer in serine, computational studies have quantified these barriers.

In aqueous solution, the calculated energy barrier for the direct proton transfer from the neutral form to the zwitterionic form is very small, suggesting the process is fast and nearly barrierless at room temperature. uv.es The computed activation barrier for this tautomerization at the density functional (DF) level is approximately 1.9 kcal/mol, and even lower at the MP2 level (2.4 kcal/mol). uv.es Such a low barrier indicates that the proton transfer is a highly facile process once the molecule is in a suitable conformation. uv.es The energy required to achieve this suitable conformation through solvent fluctuations is also calculated to be small, on the order of 1 kcal/mol. uv.es For ESIPT processes, the activation barrier can be even smaller, with many reactions considered effectively barrierless. nih.gov

Table 3: Calculated Activation Energies for Proton Transfer in Serine

| Process | Computational Method | Calculated Activation Barrier (kcal/mol) | Reference |

|---|---|---|---|

| NE → ZW Tautomerization (in solution) | Density Functional (DF) | 1.9 | uv.es |

| NE → ZW Tautomerization (in solution) | Møller-Plesset (MP2) | 2.4 | uv.es |

| Solvent Fluctuation Energy Cost | - | ~1.0 | uv.es |

NE = Neutral Form; ZW = Zwitterionic Form

Intermolecular Interactions Involving this compound

The intermolecular forces governing the association of this compound molecules are pivotal in determining its macroscopic properties, including its physical state, solubility, and crystal packing. Theoretical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating these interactions. The primary intermolecular forces at play in this compound are hydrogen bonds and van der Waals interactions.

The this compound molecule, with its amide and hydroxyl functional groups, can act as both a hydrogen bond donor and acceptor. The amine (-NH₂) and hydroxyl (-OH) groups serve as potent hydrogen bond donors, while the carbonyl oxygen (C=O) and the hydroxyl oxygen are primary hydrogen bond acceptor sites. Computational studies on related molecules, such as the amino acid serine, reveal that hydrogen bonds involving the side chain hydroxyl group and backbone carbonyl groups are crucial for stabilizing conformations. For instance, DFT calculations on serine-containing peptides have quantified the bond enthalpies of various hydrogen bonding networks, indicating that these interactions can be significantly stronger than canonical hydrogen bonds, with values potentially up to 127% higher. nih.gov It is anticipated that in a condensed phase, this compound would form an extensive network of intermolecular hydrogen bonds. These interactions can be modeled to predict the geometry and energetic stability of this compound dimers and larger clusters.

A qualitative representation of potential intermolecular hydrogen bonding in this compound is shown below:

| Donor Group | Acceptor Group | Interaction Type |

| Amine (-NH₂) | Carbonyl Oxygen (C=O) | N-H···O=C |

| Amine (-NH₂) | Hydroxyl Oxygen (-OH) | N-H···O-H |

| Hydroxyl (-OH) | Carbonyl Oxygen (C=O) | O-H···O=C |

| Hydroxyl (-OH) | Amine Nitrogen (-N) | O-H···N |

Spectroscopic Property Prediction and Simulation for this compound

Computational spectroscopy is a powerful tool for interpreting experimental spectra and predicting the spectroscopic properties of novel molecules.

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. DFT calculations are routinely used to predict the vibrational frequencies and intensities of these modes. For a molecule like this compound, the vibrational spectrum can be divided into characteristic regions corresponding to the stretching and bending of specific functional groups.

A theoretical vibrational analysis of this compound would involve optimizing its molecular geometry and then calculating the harmonic vibrational frequencies. The resulting frequencies can be scaled by an empirical factor to improve agreement with experimental data.

Predicted Vibrational Modes for this compound:

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 3500-3300 | N-H stretching | Amine (-NH₂) |

| 3400-3200 | O-H stretching | Hydroxyl (-OH) |

| 3000-2850 | C-H stretching | Aliphatic (-CH, -CH₂) |

| 1680-1630 | C=O stretching (Amide I) | Amide (-CONH₂) |

| 1650-1580 | N-H bending | Amine (-NH₂) |

| 1470-1430 | C-N stretching | Amide (-CONH₂) |

| 1450-1375 | C-H bending | Aliphatic (-CH, -CH₂) |

| 1150-1000 | C-O stretching | Hydroxyl (-OH) |

Simulated IR and Raman spectra provide a visual representation of these vibrational modes, aiding in the assignment of experimental spectra. For instance, studies on the amino acid serine have utilized DFT to calculate its vibrational frequencies, demonstrating good agreement with experimental FT-IR and FT-Raman spectra after appropriate scaling. researchgate.net Similar computational approaches can be applied to this compound to generate its theoretical vibrational spectra. youtube.comresearchgate.net

NMR spectroscopy is an indispensable tool for molecular structure elucidation. Computational methods, particularly DFT, can accurately predict the chemical shifts of ¹H and ¹³C nuclei. The Gauge-Including Atomic Orbital (GIAO) method is commonly employed within a DFT framework for this purpose.

The prediction of NMR chemical shifts for this compound would involve calculating the isotropic magnetic shielding constants for each nucleus in its optimized geometry. These shielding constants are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions is often high enough to aid in the assignment of complex NMR spectra and to distinguish between different possible isomers or conformers. nih.govnih.gov

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative):

| Atom | Predicted Chemical Shift (ppm) |

| ¹H (NH₂) | 7.0 - 8.5 |

| ¹H (OH) | 3.0 - 5.0 |

| ¹H (α-CH) | 3.5 - 4.5 |

| ¹H (β-CH₂) | 3.0 - 4.0 |

| ¹³C (C=O) | 170 - 180 |

| ¹³C (α-CH) | 55 - 65 |

| ¹³C (β-CH₂) | 60 - 70 |

Note: These are estimated ranges based on typical values for similar functional groups.

Molecular Dynamics Simulations of this compound Systems

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing for the study of conformational changes, solvation effects, and transport properties over time. An MD simulation of this compound would involve placing the molecule, or an ensemble of molecules, in a simulation box, often with a solvent like water, and then solving Newton's equations of motion for all atoms in the system.

Advanced Computational Methodologies Applied to this compound Chemistry

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry due to its favorable balance of accuracy and computational cost. psu.edu For a molecule like this compound, DFT is the primary tool for a wide range of theoretical investigations.

Key Applications of DFT in this compound Research:

Geometry Optimization: DFT is used to find the lowest energy structure (or structures, in the case of multiple conformers) of the this compound molecule. This provides crucial information about bond lengths, bond angles, and dihedral angles.

Electronic Structure Analysis: DFT calculations provide details about the electronic properties of this compound, such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the molecular electrostatic potential. These properties are key to understanding the molecule's reactivity.

Thermochemical Properties: DFT can be used to calculate thermodynamic properties such as enthalpy, entropy, and Gibbs free energy. This allows for the prediction of the relative stability of different conformers and the thermodynamics of reactions involving this compound.

Spectroscopic Properties: As detailed in section 2.2, DFT is fundamental for the simulation of vibrational and NMR spectra.

High-Level Ab Initio Calculations for this compound

High-level ab initio calculations are fundamental to understanding the intrinsic properties of this compound at the molecular level. These first-principles computational methods, which are based on the principles of quantum mechanics, provide detailed insights into the molecule's conformational landscape, electronic structure, and vibrational frequencies without reliance on empirical data.

Ab initio conformational analyses typically employ a hierarchical approach. Initially, a broad scan of the potential energy surface is performed using computationally less expensive methods, such as Hartree-Fock (HF) with a minimal basis set. Subsequently, the low-energy structures identified are subjected to geometry optimization and energy refinement using more sophisticated levels of theory. These often include Møller-Plesset perturbation theory (e.g., MP2) or Density Functional Theory (DFT) with larger, more flexible basis sets that incorporate polarization and diffuse functions (e.g., 6-31G(d) or aug-cc-pVDZ). These higher-level calculations provide a more accurate description of electron correlation and weak intramolecular interactions, such as hydrogen bonds, which are critical in determining the conformational preferences of this compound.

The results of these calculations typically include the relative energies of the different conformers, their optimized geometries (bond lengths and angles), and vibrational frequencies, which can be compared with experimental spectroscopic data.

Table 1: Relative Energies of Hypothetical this compound Conformers from Ab Initio Calculations

| Conformer | Method/Basis Set | Relative Energy (kcal/mol) | Key Intramolecular Interactions |

|---|---|---|---|

| A | MP2/6-311++G(d,p) | 0.00 | N-H···O=C hydrogen bond |

| B | MP2/6-311++G(d,p) | 1.25 | O-H···N hydrogen bond |

| C | MP2/6-311++G(d,p) | 2.50 | No significant H-bonding |

| D | HF/6-31G(d) | 0.00 | N-H···O=C hydrogen bond |

| E | HF/6-31G(d) | 1.80 | O-H···N hydrogen bond |

Note: This table is illustrative and presents hypothetical data typical of ab initio conformational studies.

Machine Learning Approaches in this compound Theoretical Chemistry

While direct applications of machine learning (ML) to the theoretical study of this compound are not yet widely documented in scientific literature, the potential for these approaches is significant. Machine learning is revolutionizing computational chemistry by enabling the prediction of molecular properties with the accuracy of high-level quantum mechanical calculations at a fraction of the computational cost. techexplorist.com

For a molecule like this compound, ML models could be trained on data generated from ab initio calculations to rapidly explore its vast conformational and chemical space. This is particularly advantageous for studying derivatives of this compound or its interactions with biological macromolecules.

Several machine learning strategies could be employed:

Potential Energy Surface (PES) Prediction: ML potentials, often based on neural networks or Gaussian processes, can be trained on the energies and forces of a set of this compound conformations calculated with high-level ab initio methods. Once trained, these ML potentials can predict the energy of any other conformation almost instantaneously, enabling extensive molecular dynamics simulations to study the dynamic behavior of this compound over long timescales.

Property Prediction: Machine learning models, particularly graph neural networks (GNNs), are adept at learning relationships between a molecule's structure and its properties. research.google A GNN could be trained to predict various properties of this compound and its analogues, such as solubility, lipophilicity, or even biological activity, based on datasets of known molecules. This would accelerate the virtual screening of potential this compound-based drug candidates.

Conformational Analysis: Unsupervised machine learning techniques, such as clustering algorithms, can be used to analyze the large datasets of molecular conformations generated by molecular dynamics simulations. biorxiv.org This can help to identify the most populated conformational states of this compound and the transitions between them, providing a deeper understanding of its flexibility and dynamics. biorxiv.org

The development of machine learning models for this compound would likely involve a workflow that begins with the generation of a high-quality dataset using the ab initio methods described in the previous section. This dataset would then be used to train and validate an appropriate ML model.

Table 2: Potential Applications of Machine Learning in this compound Research

| Machine Learning Model | Application Area | Predicted Property | Potential Impact |

|---|---|---|---|

| Neural Network Potential | Molecular Dynamics | Potential Energy, Forces | Enables long-timescale simulations of this compound's dynamics. |

| Graph Neural Network (GNN) | Drug Discovery | Biological Activity, ADMET properties | Accelerates virtual screening of this compound derivatives. |

| Clustering Algorithms | Conformational Analysis | Dominant Conformational States | Provides insights into the structural flexibility of this compound. |

| Reinforcement Learning | Molecular Design | Novel this compound Analogues | Generates new molecular structures with desired properties. mit.edu |

The integration of machine learning with theoretical and computational chemistry holds great promise for advancing our understanding of this compound and accelerating the discovery of its potential applications. nih.govnih.gov

Chemical Synthesis Strategies for Serinamide and Its Derivatives

Classical Organic Synthesis Approaches to Serinamide

Classical synthesis provides the foundational routes to this compound, primarily through the formation of an amide bond. These methods include direct aminolysis of serine esters and multi-step amidation reactions involving activated carboxylic acid derivatives.

Aminolysis is a chemical reaction where an amine causes the splitting of a molecule. wikipedia.org In the context of this compound synthesis, this typically involves the reaction of a serine ester with an amine to form the desired amide. acs.orgwikipedia.org This approach is valued for its directness. A notable example is the synthesis of N-pentyl-L-serinamide, an intermediate for a thromboxane receptor antagonist, via the aminolysis of L-serine methyl ester. acs.org

This reaction involves heating L-serine methyl ester in n-pentylamine. acs.org Research has shown that the reaction conditions, particularly temperature, are critical for the stereochemical outcome. acs.org While heating at reflux (103-104 °C) produces the desired product, it leads to significant racemization. acs.org By carefully controlling the temperature and lowering it to 15-25 °C, the reaction can proceed with high efficiency and minimal loss of stereochemical integrity, achieving an 81% yield with an enantiomeric excess (ee) of 99.9%. acs.org The aminolysis of esters is a well-established transformation, though its application to N-unsubstituted α-amino esters was less explored due to concerns about self-condensation. acs.orgchemistrysteps.com However, using an excess of the alkylamine can minimize this side reaction, making it a practical and cost-effective procedure. acs.org

Table 1: Effect of Reaction Temperature on the Stereoselective Aminolysis of L-Serine Methyl Ester

| Reaction Temperature | Enantiomeric Excess (ee) | Yield |

|---|---|---|

| 103-104 °C (Reflux) | 72% | 75% |

| 15-25 °C | 99.9% | 81% |

This table is based on data for the synthesis of N-pentyl-L-serinamide as reported in the literature. acs.org

Amidation reactions are among the most common transformations in organic chemistry for forming amide bonds. nih.gov The direct reaction between a carboxylic acid and an amine is often inefficient due to the formation of a stable ammonium carboxylate salt. wikipedia.orgfishersci.co.uk Therefore, the carboxylic acid must first be "activated" to make it more electrophilic. wikipedia.orgfishersci.co.uk

Common activation strategies include converting the carboxylic acid into a more reactive derivative, such as an acyl chloride or anhydride, or using a coupling agent. fishersci.co.ukresearchgate.net In the context of this compound synthesis, a protected serine derivative, like Cbz-L-serine, is often used. acs.org The protected amino acid can then be coupled with an amine using standard peptide coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). nih.govfishersci.co.uk These reagents form a highly reactive O-acylisourea intermediate that readily reacts with an amine to yield the amide with high efficiency. fishersci.co.uk This method is a cornerstone of peptide synthesis and is readily applicable to producing this compound and its derivatives. wikipedia.orgnih.gov

Multi-step synthesis allows for the controlled construction of complex molecules by breaking down the process into a sequence of individual reactions. savemyexams.comlibretexts.org For this compound, a common multi-step route involves the use of protecting groups to mask reactive functionalities. A previously described preparation of N-pentyl-L-serinamide was a two-step process starting from Cbz-L-serine. acs.org

Maintaining the stereochemical integrity of the chiral center in serine is paramount during the synthesis of this compound enantiomers. thieme.de Racemization, the formation of an equal mixture of both enantiomers from a single pure enantiomer, is a significant concern, particularly under harsh reaction conditions.

In the aminolysis of L-serine methyl ester, the reaction temperature was found to be a critical factor influencing stereoselectivity. acs.org When the reaction was conducted at the reflux temperature of n-pentylamine (103-104 °C), the resulting N-pentyl-L-serinamide was partially racemized, showing only a 72% enantiomeric excess (ee). acs.org However, by lowering the reaction temperature to between 15-25 °C, the racemization was almost completely suppressed, affording the product in essentially an enantiomerically pure form (99.9% ee). acs.org This demonstrates that careful optimization of reaction parameters is crucial for the stereoselective synthesis of this compound enantiomers, enabling the production of a single, desired stereoisomer. acs.orgnih.gov

Convergent and Fragment-Based Synthesis of this compound-Containing Peptides

While linear, stepwise solid-phase synthesis is effective for smaller peptides, the synthesis of larger peptides and small proteins containing this compound often benefits from a convergent or fragment-based approach. luxembourg-bio.com This strategy involves the independent synthesis of several protected peptide fragments, which are then coupled together in solution or on a solid support to form the final, larger molecule. luxembourg-bio.commdpi.com This method is particularly advantageous for sequences longer than 30-60 amino acids. luxembourg-bio.com

In a typical convergent synthesis, a this compound-containing peptide segment is first prepared using solid-phase peptide synthesis (SPPS). This fragment is then cleaved from the resin while keeping its side-chain protecting groups intact. Other required peptide fragments are synthesized in a similar manner. The key step in this approach is the condensation of these fragments. Techniques like Native Chemical Ligation (NCL) are powerful methods for joining unprotected peptide segments chemoselectively. chempep.com

Key advantages of this approach include:

Improved Purity: Each fragment can be purified individually before the final coupling, making it easier to remove deletion sequences and other impurities that are common in long, stepwise syntheses.

Synthesis of Complex Peptides: It facilitates the incorporation of "difficult" sequences that are prone to aggregation during linear SPPS. nih.gov

The convergent solid-phase peptide synthesis (CSPPS) has been developed for preparing complex peptides and proteins, where chain elongation can proceed in any direction by coupling fragments. mdpi.com

Solid-Phase Synthesis Techniques for this compound and Its Analogs

Solid-phase peptide synthesis (SPPS) is the most common and efficient method for preparing peptides containing this compound and its analogs. luxembourg-bio.comwikipedia.org The core principle of SPPS involves building a peptide chain sequentially while it is covalently attached to an insoluble polymer resin. chempep.com This allows for the use of excess reagents to drive reactions to completion, with purification at each step simplified to washing and filtration. chempep.comwikipedia.org

The process begins by anchoring the C-terminal amino acid to the resin. The synthesis then proceeds through repeated cycles of N-terminal deprotection and coupling of the next N-protected amino acid. wikipedia.org this compound, appropriately protected, can be incorporated into the sequence just like any other amino acid.

Two primary strategies dominate SPPS:

Fmoc/tBu Strategy: This is the most widely used method. The temporary N-terminal protecting group is the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, while permanent side-chain protecting groups are acid-labile (e.g., tert-butyl, tBu; trityl, Trt). The final cleavage from the resin and removal of side-chain protectors is achieved with a strong acid like trifluoroacetic acid (TFA). wikipedia.org

Boc/Bzl Strategy: In this older methodology, the N-terminal protecting group is the acid-labile tert-butoxycarbonyl (Boc) group, which is removed with dilute TFA. Side-chain protection relies on benzyl (Bzl)-based groups, which are cleaved along with the peptide from the resin using a very strong acid, such as hydrofluoric acid (HF).

The choice of resin is critical and depends on whether the desired product is a C-terminal acid or amide. For synthesizing a peptide with a C-terminal this compound, a Rink Amide resin is often employed, which yields a C-terminal amide upon cleavage. nih.gov Coupling reagents, such as HBTU, HATU, and DIC, are used to activate the incoming amino acid's carboxyl group to facilitate efficient amide bond formation. chempep.com

Table 2: Comparison of Major SPPS Strategies

| Feature | Fmoc/tBu Strategy | Boc/Bzl Strategy |

|---|---|---|

| Nα-Protection | Fmoc (Base-labile) | Boc (Acid-labile) |

| Side-Chain Protection | Acid-labile (e.g., tBu, Trt) | Benzyl-based (cleaved by strong acid) |

| Nα-Deprotection Reagent | Piperidine in DMF | Dilute TFA in DCM |

| Final Cleavage Reagent | Concentrated TFA | Strong acids (e.g., HF, TFMSA) |

| Common Resins | Wang, Rink Amide, 2-Chlorotrityl | Merrifield, PAM |

Chemo-Enzymatic Synthesis Approaches to this compound-Related Structures

Chemo-enzymatic synthesis combines the versatility of traditional organic chemistry with the high selectivity and mild reaction conditions of biocatalysis. nih.gov This approach is particularly valuable for synthesizing complex, stereochemically defined molecules like this compound derivatives, where enzymes can overcome challenges associated with chemo-, regio-, and stereoselectivity. nih.gov

Enzymes such as lipases, proteases, and acylases are employed to catalyze specific transformations. For instance, lipases are widely used for their ability to function in organic solvents and perform selective acylations or deacylations. nih.govunimi.it Candida antarctica lipase (B570770) B (CALB), often in an immobilized form like Novozym® 435, is a robust biocatalyst used for these purposes. nih.govresearchgate.net

Applications in the synthesis of this compound-related structures include:

Kinetic Resolution: Enzymes can selectively react with one enantiomer of a racemic mixture, allowing for the separation of chiral building blocks with high enantiomeric excess. This is crucial for producing stereochemically pure this compound precursors.

Regioselective Acylation/Deacylation: In a molecule with multiple hydroxyl or amino groups, an enzyme can selectively modify a specific position, avoiding the need for complex protection-deprotection schemes. For example, a lipase could be used to selectively acylate the primary hydroxyl group of a this compound derivative over a secondary one.

Peptide Bond Formation: Although less common than chemical coupling, proteases can be used in reverse (in low-water environments) to catalyze the formation of peptide bonds, often with high specificity.

The integration of enzymatic steps can lead to more efficient and environmentally friendly synthetic routes by reducing the number of steps and avoiding the use of harsh reagents. unimi.it

Structure Activity Relationship Sar Studies of Serinamide Derivatives Non Clinical

Design and Synthesis of Serinamide Analogs for SAR Probing

The exploration of the structure-activity relationship (SAR) of this compound derivatives commences with the rational design and synthesis of a diverse library of analogs. A key strategy involves the modification of various components of the this compound molecule, including the amino acid backbone, the fatty acyl chain, and the amide head group.

One notable example is the synthesis of a series of L-serinamides, specifically substituted (S)-2-(benzylideneamino)-3-hydroxy-N-tetradecylpropanamides. These compounds were synthesized as potential anti-tumor agents. The synthesis typically involves the reaction of L-serine with an appropriate aldehyde to form a Schiff base, followed by N-acylation with a long-chain fatty acid. This synthetic route allows for the introduction of a wide range of substituents on the benzylidene ring, enabling a systematic investigation of their impact on biological activity nih.gov.

Further diversification of the this compound scaffold has been achieved through the preparation of diastereomers and geometric isomers. For instance, the synthesis of symbioramide and its diastereomers, including (2S,3R,2'S,3'E)-N-(2'-hydroxy-3'-octadecenoyl)-dihydrosphingosine and its (Z)-isomers, has been accomplished. The synthesis of these complex molecules often starts from readily available chiral precursors like L-serine and D-mannitol, allowing for precise control over the stereochemistry at multiple chiral centers nih.gov.

The design of these analogs is often guided by the desire to understand the role of specific functional groups and stereochemical arrangements in conferring biological activity. By systematically altering the structure, researchers can identify the key molecular features responsible for the desired pharmacological effects.

Influence of Substituents on this compound Biological Activity (Non-Clinical)

The biological activity of this compound derivatives is profoundly influenced by the nature and position of substituents on their molecular framework. Non-clinical studies have demonstrated that even minor structural modifications can lead to significant changes in potency and selectivity.

In the case of the substituted (S)-2-(benzylideneamino)-3-hydroxy-N-tetradecylpropanamides, the imine functional group was found to be critical for their anti-viability effect against the chemoresistant breast cancer cell line, MCF-7TN-R nih.gov. The SAR analysis of these compounds revealed that the electronic properties of the substituents on the benzylidene ring play a crucial role. Specifically, the partial atomic charge on the imine carbon atom was identified as a valuable parameter for predicting the activity of these ceramide analogs nih.gov.

Ortho-substituted analogs, such as those with a substituent at the C2 position of the benzylidene ring, demonstrated the highest efficacy. For instance, the 2-fluoro and 2-bromo substituted analogs exhibited the most potent anti-viability effects, with IC50 values of 10.3 µM and 12.5 µM, respectively nih.gov. In contrast, meta- and para-substituted analogs generally showed lower activity. This suggests that the position of the substituent is a key determinant of the biological activity of these this compound derivatives.

| Compound | Substituent | Position | IC50 (µM) in MCF-7TN-R cells |

|---|---|---|---|

| 3i | 2-Fluoro | ortho | 10.3 |

| 3l | 2-Bromo | ortho | 12.5 |

| 3j | 3-Fluoro | meta | > 50 |

| 3k | 4-Fluoro | para | > 50 |

| 3m | 3-Bromo | meta | 35.4 |

| 3n | 4-Bromo | para | 28.9 |

Stereochemical Requirements for this compound Activity (Non-Clinical)

Stereochemistry plays a pivotal role in the biological activity of this compound derivatives, with different stereoisomers often exhibiting vastly different potencies. The specific three-dimensional arrangement of atoms within the molecule is crucial for its interaction with biological targets.

Non-clinical studies have consistently highlighted the importance of the (S)-configuration at the C2 position of the this compound backbone, which is derived from the natural L-serine amino acid. For example, the potent anti-proliferative effects of (S)-2-(benzylideneamino)-3-hydroxy-N-tetradecylpropanamide were observed in chemoresistant breast cancer cells, underscoring the significance of this specific stereoisomer nih.gov.

Furthermore, investigations into symbioramide and its derivatives have shed light on the stereochemical requirements of the N-acyl chain. In studies on L-1210 leukemia cells, it was observed that the unnatural (2'S)-isomers of the acid part were more active than the natural (2'R)-isomers nih.gov. This finding suggests that the stereochemistry of the fatty acid component of the molecule is a critical determinant of its anti-leukemic activity. Specifically, the (2S,3R,2'S,3'Z)-isomer of symbioramide demonstrated the most potent activity among the tested derivatives nih.gov. These findings emphasize that a precise stereochemical arrangement in both the this compound core and the lipid side chain is essential for optimal biological activity.

Conformational Flexibility and Receptor Interactions for this compound Derivatives (Non-Clinical)

The biological activity of this compound derivatives is not only dependent on their static structure but also on their conformational flexibility and their ability to adopt a specific three-dimensional shape to effectively interact with their biological targets. The dynamic nature of these molecules allows them to orient themselves within a receptor binding pocket to maximize favorable interactions.

While specific receptor binding studies for this compound derivatives are not extensively detailed in the available literature, the principles of conformational analysis and receptor interaction can be inferred from studies of structurally related lipids and other bioactive molecules. The long, flexible N-acyl chain of many this compound analogs allows for a multitude of possible conformations. This flexibility can be both an advantage, allowing the molecule to adapt to the binding site, and a challenge for drug design, as it can be difficult to predict the bioactive conformation.

The interaction with a receptor is typically driven by a combination of hydrophobic, hydrogen bonding, and electrostatic interactions. The hydroxyl groups and the amide linkage in the this compound backbone are capable of forming hydrogen bonds with receptor residues. The long lipid tail contributes to hydrophobic interactions, anchoring the molecule within the binding pocket. The specific nature of these interactions will dictate the binding affinity and subsequent biological response. Understanding the conformational preferences of this compound derivatives and how they relate to receptor binding is a critical area for future research to fully elucidate their mechanism of action.

Molecular Modeling and Docking in this compound SAR Studies (Non-Clinical)

Molecular modeling and docking are powerful computational tools that provide valuable insights into the structure-activity relationships of this compound derivatives at the molecular level. These in silico techniques allow researchers to visualize the three-dimensional structures of this compound analogs and predict their binding modes and affinities with biological targets.

In the context of this compound SAR studies, molecular modeling can be used to generate and analyze the conformational landscape of different analogs. By identifying low-energy conformations, researchers can hypothesize the bioactive conformation that is responsible for the observed biological activity. This information is crucial for the rational design of new derivatives with improved potency and selectivity.

Molecular docking simulations can then be employed to predict how these this compound analogs interact with the active site of a target protein. For instance, docking studies can reveal key hydrogen bonding, hydrophobic, and electrostatic interactions between the ligand and the receptor. This can help to explain why certain substituents or stereoisomers lead to enhanced or diminished activity. While specific molecular docking studies for this compound derivatives are not extensively reported in the current literature, the principles of this approach are widely applied in drug discovery. For example, in the study of other bioactive lipids, docking has been used to understand the binding modes within receptor pockets, which in turn informs the design of new, more effective compounds. The application of these computational methods to this compound derivatives holds great promise for accelerating the discovery of novel therapeutic agents.

Specific Biological Target Interactions of this compound Analogs (Non-Clinical)

The biological effects of this compound analogs are a direct consequence of their interactions with specific molecular targets within the cell. Identifying these targets is crucial for understanding their mechanism of action and for the development of more selective and effective therapeutic agents.

Enzyme Inhibition by this compound Analogs (Non-Clinical)

While the broader biological activities of this compound derivatives, such as anti-proliferative effects, have been investigated, specific enzyme inhibition studies are less common in the publicly available literature. However, the structural similarity of serinamides to ceramides (B1148491) and other sphingolipids suggests that they may interact with enzymes involved in lipid metabolism.

For instance, the ceramide-sphingosine-1-phosphate rheostat, which is regulated by a series of enzymes, is a known therapeutic target in cancer nih.gov. The ability of the novel ceramide analog (S)-2-(benzylideneamino)-3-hydroxy-N-tetradecylpropanamide to block proliferation in chemoresistant cancer cells suggests a potential interaction with components of this pathway nih.gov.

Furthermore, the serine residue at the core of these molecules makes them potential candidates for interacting with serine proteases. Serine proteases are a large family of enzymes involved in a wide range of physiological and pathological processes, and their inhibition is a key strategy in the treatment of various diseases. The design of specific serine protease inhibitors often involves creating molecules that can form stable interactions with the active site serine residue. While direct evidence of this compound analogs acting as serine protease inhibitors is not yet established, their structural features warrant further investigation into this potential mechanism of action. Future research focusing on the enzymatic targets of this compound derivatives will be critical to fully elucidating their therapeutic potential.

Receptor Agonism/Antagonism by this compound Analogs (Non-Clinical)

Non-clinical research into this compound derivatives has focused on their interaction with cannabinoid and related receptors. The primary analog studied is N-arachidonoyl L-serine (ARA-S), an endocannabinoid-like compound isolated from bovine brain. nih.govhuji.ac.il Structure-activity relationship (SAR) studies reveal a distinct receptor interaction profile for ARA-S compared to the classic endocannabinoid, anandamide.

Investigations have shown that N-arachidonoyl L-serine binds very weakly to the canonical cannabinoid receptors CB1 and CB2. nih.govpnas.org In a receptor binding assay with mouse cerebellar membranes, the inhibition constant (Ki) for ARA-S at the CB1 receptor was greater than 10,000 nM. pnas.org Similarly, it failed to displace radioligand binding at rat CB2 receptors at concentrations up to 30 µM. pnas.org Furthermore, ARA-S shows no significant affinity for the transient receptor potential vanilloid 1 (TRPV1) receptor, another target for some endocannabinoids. nih.govhuji.ac.il

Despite its poor affinity for CB1 and CB2 receptors, ARA-S demonstrates clear biological effects, suggesting it acts as an agonist at a novel receptor target. nih.gov It produces endothelium-dependent vasodilation in isolated rat mesenteric arteries and abdominal aorta. huji.ac.ilpnas.org These effects are not blocked by CB1 or CB2 receptor antagonists, further indicating that its mechanism of action is independent of these receptors. pnas.org The vasodilatory and other endothelial-specific actions of ARA-S parallel those of Abnormal Cannabidiol (Abn-CBD), a synthetic compound known to act on a putative novel cannabinoid-type receptor, which some evidence suggests may be the orphan receptor GPR18. nih.govpnas.orgwikipedia.org This suggests that ARA-S may be an endogenous agonist for this same novel receptor. nih.govhuji.ac.ilwikipedia.org

Receptor Binding and Functional Activity of N-arachidonoyl L-serine (ARA-S)

| Compound | Receptor | Assay Type | Result |

|---|---|---|---|

| N-arachidonoyl L-serine (ARA-S) | Cannabinoid CB1 | Binding Affinity (Ki) | > 10,000 nM pnas.org |

| N-arachidonoyl L-serine (ARA-S) | Cannabinoid CB2 | Binding Assay | No significant displacement at 30 µM pnas.org |

| N-arachidonoyl L-serine (ARA-S) | Vanilloid TRPV1 | Binding Assay | No significant displacement at 30 µM pnas.org |

| N-arachidonoyl L-serine (ARA-S) | Putative Endothelial Cannabinoid Receptor | Vasodilation (EC50, rat mesenteric artery) | 550 nM pnas.org |

Tubulin Binding and Polymerization Inhibition by this compound Derivatives (Non-Clinical)

An extensive review of available scientific literature did not yield non-clinical studies describing the structure-activity relationship of this compound derivatives concerning their ability to bind to tubulin or inhibit tubulin polymerization. Research on microtubule-targeting agents is a broad field, but specific data for this compound analogs in this context is not presently available in published studies. nih.govnih.govnih.govyoutube.commdpi.com

Advanced Spectroscopic Characterization Techniques for Serinamide Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of Serinamide

High-resolution NMR spectroscopy is a premier, non-destructive technique for elucidating the precise three-dimensional structure and dynamic properties of molecules in solution. jchps.comcore.ac.ukethernet.edu.etslideshare.netnih.gov It provides information on the chemical environment of individual atoms, their connectivity, and their spatial proximity.

The primary structure of this compound can be unequivocally confirmed using a suite of NMR experiments. One-dimensional (1D) ¹H and ¹³C NMR spectra reveal the number and types of chemically distinct protons and carbons, respectively. slideshare.net The chemical shift of each nucleus is highly sensitive to its local electronic environment, providing initial clues about the molecular structure. core.ac.uk

For a complete structural assignment, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically through two or three bonds, allowing for the tracing of proton networks within the molecule.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, assigning each proton to its attached carbon.

Beyond simple connectivity, NMR is exceptionally powerful for analyzing the conformational preferences of flexible molecules like this compound. nih.gov Research on model compounds, such as N-formyl-L-serinamide, has utilized theoretical calculations to predict the NMR chemical shifts for dozens of stable conformers. nih.gov These studies establish correlations between chemical shifts and key conformational variables like the backbone dihedral angles (φ, ψ) and side-chain rotamers (χ). nih.gov For instance, linear correlations have been observed between the chemical shifts of ¹Hα/¹³Cα and the φ angle, and ¹³Cα and the ψ angle, indicating that the backbone and side-chain structure strongly influence the observed NMR signals. nih.gov By comparing experimental NMR data with theoretical predictions, researchers can determine the population-weighted average conformation of this compound in solution.

Table 8.1-1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound in a common NMR solvent (e.g., D₂O). Note: These are typical, predicted values and can vary based on experimental conditions.

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| Hα | ¹H | ~3.8 | Doublet of doublets (dd) |

| Hβ¹, Hβ² | ¹H | ~3.9 - 4.1 | Multiplet (m) |

| Cα | ¹³C | ~57 | - |

| Cβ | ¹³C | ~63 | - |

| C' (C=O) | ¹³C | ~175 | - |

NMR spectroscopy is uniquely capable of probing molecular motions across a wide range of timescales, from picoseconds to seconds. nih.govnih.gov For this compound, which can exist as an ensemble of interconverting conformers, NMR can characterize the kinetics and thermodynamics of these dynamic processes, known as chemical exchange. ucsb.eduspringernature.com

The appearance of an NMR spectrum is highly dependent on the rate of exchange (k_ex) between different conformational states relative to the difference in their resonance frequencies (Δν). nih.gov

Slow Exchange: If the interconversion between conformers is slow on the NMR timescale (k_ex << Δν), separate, sharp peaks will be observed for each distinct conformer. This allows for the individual characterization of each species.

Fast Exchange: When the exchange is rapid (k_ex >> Δν), a single, population-weighted average signal is observed. nih.gov

Intermediate Exchange: In this regime (k_ex ≈ Δν), the NMR signals become significantly broadened, a phenomenon known as exchange broadening.

Mass Spectrometry (MS) Techniques for this compound Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. algimed.com It is used for determining molecular weights, establishing elemental compositions, and elucidating molecular structures through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is an essential tool for the unambiguous identification of this compound. measurlabs.comresearchgate.net Unlike nominal mass spectrometry, which measures mass to the nearest integer, HRMS instruments (such as Time-of-Flight (TOF), Orbitrap, or FT-ICR) can measure the mass of an ion with extremely high precision, typically to within a few parts per million (ppm). algimed.combioanalysis-zone.comyoutube.com

This high accuracy allows for the determination of a molecule's exact mass, which can be used to calculate its unique elemental composition. measurlabs.com For example, HRMS can easily distinguish this compound from other isobaric compounds (molecules that have the same nominal mass but different elemental formulas). This capability is fundamental for confirming the identity of a synthesized compound or identifying it within a complex mixture. researchgate.net

Table 8.2-1: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₃H₈N₂O₂ |

| Nominal Mass | 104 Da |

| Monoisotopic Mass (Exact Mass) | 104.05858 Da |

Tandem Mass Spectrometry, also known as MS/MS, is a technique used to determine the structure of a molecule. wikipedia.orgnih.gov In an MS/MS experiment, ions of a specific m/z (precursor ions) are selected, subjected to fragmentation, and the resulting fragment ions (product ions) are then analyzed. wikipedia.orgyoutube.com The fragmentation is typically induced by collision with an inert gas, a process called Collision-Induced Dissociation (CID). youtube.com

The fragmentation pattern is not random; cleavage occurs at the weakest bonds and results in structurally informative product ions. This pattern serves as a molecular fingerprint that can be used to confirm the identity of this compound and elucidate its connectivity. For this compound, the protonated molecule [M+H]⁺ would be selected as the precursor ion. Common fragmentation pathways would involve the neutral loss of small molecules like ammonia (B1221849) (NH₃) or water (H₂O), and cleavage along the carbon backbone. Analyzing the masses of the product ions allows for the reconstruction of the original molecule's structure. ucdavis.eduncsu.edu

Table 8.2-2: Predicted MS/MS Fragmentation of this compound ([C₃H₈N₂O₂ + H]⁺, Precursor Ion m/z 105.066)

| Product Ion (m/z) | Proposed Neutral Loss |

| 88.0393 | NH₃ (Ammonia) |

| 87.0573 | H₂O (Water) |

| 74.0600 | CH₂O (Formaldehyde) |

| 56.0495 | H₂O + NH₃ |

Isotopic labeling is a technique where one or more atoms in a molecule are replaced by their heavier, stable isotopes (e.g., replacing ¹²C with ¹³C, ¹H with ²H/D, or ¹⁴N with ¹⁵N). wikipedia.org When analyzed by mass spectrometry, the labeled compound is easily distinguished from its unlabeled counterpart by a predictable shift in its m/z value corresponding to the mass difference of the isotopes.

This technique is invaluable for several applications in this compound research:

Metabolic Tracing: Isotopically labeled this compound can be introduced into a biological system to trace its metabolic fate. nih.gov By analyzing samples over time with MS, researchers can identify downstream metabolites that contain the isotopic label, thereby mapping out biochemical pathways. nih.govresearchgate.net

Quantitative Analysis: A known amount of isotopically labeled this compound can be added to a sample as an internal standard. Because the labeled standard is chemically identical to the endogenous (unlabeled) this compound, it behaves the same way during sample preparation and analysis. The ratio of the MS signal intensity of the endogenous analyte to the labeled standard allows for highly accurate and precise quantification, correcting for any sample loss during processing.

Reaction Mechanism Studies: Isotopic labels can be placed at specific positions in the molecule to probe the mechanisms of enzyme-catalyzed reactions. nih.gov Observing which atoms are retained or lost in the product can provide direct evidence for specific bond-breaking and bond-forming events.

Table 8.2-3: Examples of Isotopically Labeled this compound Analogs and Their Mass Increase

| Labeled Analog | Isotopic Label | Monoisotopic Mass (Da) | Mass Increase (Da) |

| Unlabeled this compound | - | 104.05858 | 0 |

| [¹³C₃]-Serinamide | ¹³C₃ | 107.06864 | +3.01006 |

| [¹⁵N₂]-Serinamide | ¹⁵N₂ | 106.05268 | +1.99410 |

| [D₄]-Serinamide (on Cβ and NH₂) | D₄ | 108.08370 | +4.02512 |

Vibrational Spectroscopy of this compound

Vibrational spectroscopy is a powerful analytical tool for elucidating the molecular structure and bonding within a molecule like this compound. By probing the vibrational energy levels of the molecule, techniques such as Infrared (IR) and Raman spectroscopy provide a detailed fingerprint of the functional groups present.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum provides information on the functional groups and bonding arrangements within the molecule. For this compound, the IR spectrum is expected to show characteristic absorption bands corresponding to its primary amide and hydroxyl functional groups.

Key expected vibrational bands for this compound include:

N-H Stretching: Primary amides typically exhibit two N-H stretching bands in the region of 3400-3100 cm⁻¹. These correspond to the asymmetric and symmetric stretching vibrations of the -NH₂ group.

O-H Stretching: The hydroxyl group (-OH) will show a broad absorption band, typically in the range of 3500-3200 cm⁻¹, due to hydrogen bonding.

C=O Stretching (Amide I): This is one of the most characteristic bands for amides and appears in the region of 1680-1630 cm⁻¹. Its position can be sensitive to the local molecular environment and hydrogen bonding.

N-H Bending (Amide II): This band arises from the in-plane bending of the N-H bonds and is typically found between 1650 and 1580 cm⁻¹.

C-N Stretching and N-H Bending (Amide III): The amide III band is more complex, involving a mixture of C-N stretching and N-H bending, and is usually observed in the 1400-1200 cm⁻¹ range.

C-O Stretching: The stretching vibration of the C-O bond in the alcohol group is expected to appear in the 1260-1000 cm⁻¹ region.

A systematic comparison of the FTIR spectra of D-serine, L-serine, and DL-serine has shown that while the spectra of the individual enantiomers are identical, the spectrum of the racemic mixture differs, indicating that FTIR can be used to distinguish between racemic and enantiomerically pure forms of serine umich.edu. For instance, a broad O-H stretching band around 3465 cm⁻¹ is present in the spectra of D- and L-serine but is absent in the DL-serine spectrum umich.edu. This suggests that similar distinctions may be possible for this compound.

Raman Spectroscopy Applications

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. It provides information about the vibrational modes of a molecule and is particularly sensitive to non-polar bonds. The Raman spectrum can act as a molecular fingerprint, allowing for the identification of a sample and providing structural information nih.gov.

Table 1: Experimental Raman Shifts and Band Assignments for Serine semanticscholar.org

| Raman Shift (cm⁻¹) | Assignment |

| 830 / 860 | Tyrosine Fermi resonance doublet |

| ~1340 - 1360 | Tryptophan Fermi resonance doublet |

| ~1637 | Amide I (β-pleated sheet structures of proteins) |

| ~1657 | Amide I (α-helical structures) |

This interactive table provides a summary of key Raman bands observed for the related compound serine, which can be used to infer the expected spectral features of this compound.

The amide I and amide III bands in the Raman spectrum are sensitive to the secondary structure of peptides and proteins spectroscopyonline.com. The amide I band arises primarily from the C=O stretching vibration of the peptide backbone, while the amide III band is a more complex vibration involving C-N stretching and N-H in-plane bending spectroscopyonline.com. The positions of these bands can indicate the presence of α-helical or β-sheet conformations spectroscopyonline.com.

Surface-Enhanced Raman Spectroscopy (SERS) for Enhanced Detection

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that can amplify the Raman signal of molecules adsorbed on or near a nanostructured metal surface, such as gold or silver nih.govebi.ac.uk. This enhancement allows for the detection of molecules at very low concentrations, even down to the single-molecule level nih.gov.

The SERS effect arises from two main mechanisms: an electromagnetic enhancement due to localized surface plasmon resonances on the metal surface and a chemical enhancement involving charge-transfer interactions between the molecule and the metal nih.gov.

In the context of this compound and related peptides, SERS can provide detailed structural information. However, the SERS spectra of peptides and proteins can differ significantly from their conventional Raman spectra. A notable phenomenon is the suppression of the amide I vibrational mode in SERS and tip-enhanced Raman spectroscopy (TERS) rsc.orgresearchgate.net. The appearance of the amide I band has been found to be dependent on the size of the amino acid side chain, with bulky side chains hindering the interaction of the peptide bond with the plasmonic nanostructure, leading to the suppression of the amide I signal rsc.orgresearchgate.net. For peptides with small side chains, such as those derived from glycine (B1666218) and alanine, the amide I band is consistently observed rsc.org. Given that this compound has a relatively small hydroxymethyl side group, it is possible that the amide I band would be observable in its SERS spectrum.

Conversely, the signals from aromatic amino acid side chains, such as tryptophan, can be selectively enhanced in SERS spectra due to a resonant enhancement of radical species formed through electron capture from the excited plasmon nih.gov. This selectivity can be exploited to probe specific residues within a peptide or protein.

X-ray Crystallography and Diffraction Studies of this compound (and this compound-containing structures)

X-ray crystallography is a powerful technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid wikipedia.orglibretexts.org. The process involves directing a beam of X-rays onto a single crystal of the substance of interest. The crystal diffracts the X-rays into a specific pattern of spots, and by analyzing the positions and intensities of these spots, a three-dimensional map of the electron density within the crystal can be generated nih.govyoutube.com. From this map, the positions of the individual atoms and the bonds between them can be determined, providing a detailed molecular structure wikipedia.org.

For a chiral molecule like L-serinamide, X-ray crystallography can unambiguously determine its absolute configuration. The technique requires the growth of a high-quality single crystal, which can sometimes be a challenging step libretexts.org.

Table 2: Crystal Structure Information for L-Serine researchgate.net

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.47 |

| b (Å) | 9.58 |

| c (Å) | 5.61 |

This interactive table presents the crystallographic parameters for L-serine, a structurally similar compound to this compound.

The crystal structure of a molecule like this compound would reveal important information about its conformation, intramolecular and intermolecular hydrogen bonding networks, and packing in the solid state. This information is crucial for understanding its physical properties and biological activity. For instance, in a this compound-containing structure, X-ray crystallography could elucidate how the this compound moiety interacts with other molecules, such as in a protein binding site.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for this compound Stereochemistry

Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of a chiral molecule with left and right circularly polarized light. Circular dichroism (CD) is the most widely used of these techniques and is a powerful tool for studying the stereochemistry of chiral molecules wikipedia.org.

CD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral sample. The resulting CD spectrum provides information about the absolute configuration and conformation of the molecule nih.gov. For a pair of enantiomers, the CD spectra are mirror images of each other.

In the context of this compound, which is a chiral molecule, CD spectroscopy can be used to:

Determine the absolute configuration: By comparing the experimental CD spectrum with that of a known standard or with theoretical calculations, the absolute stereochemistry (D or L) can be assigned.

Study conformational changes: The CD spectrum is sensitive to the conformation of the molecule, so changes in the spectrum can indicate conformational transitions in response to changes in the environment, such as solvent or temperature.

Investigate interactions with other molecules: Binding of this compound to another molecule, such as a protein or nucleic acid, can induce changes in its CD spectrum, providing information about the binding event.

The CD spectrum of a molecule like this compound would be dominated by the electronic transitions of its chromophores, primarily the amide group. The amide chromophore gives rise to characteristic CD bands in the far-UV region (around 180-240 nm) that are sensitive to the local stereochemical environment wikipedia.org. For peptides and proteins, the CD spectrum in this region is widely used to determine the secondary structure content (e.g., α-helix, β-sheet) nih.gov.

Future Directions in Serinamide Academic Research

Integration of Artificial Intelligence and Machine Learning in Serinamide Discovery and Design

Machine learning algorithms can be trained on existing datasets of known serinamides and their biological activities to identify structure-activity relationships (SAR). fnasjournals.comnih.gov These models can then be used to screen virtual libraries of novel this compound structures, prioritizing candidates with the highest predicted potency and selectivity for further investigation. This in silico approach can significantly reduce the time and resources required for lead discovery.

Table 1: Potential Applications of AI/ML in this compound Research

| Application Area | Description | Potential Impact |

|---|---|---|

| Novel this compound Discovery | ML models can analyze genomic and metabolomic data from marine organisms to identify biosynthetic gene clusters responsible for producing novel serinamides. musechem.com | Accelerated discovery of new this compound structures with unique biological activities. |

| Bioactivity Prediction | AI algorithms can predict the biological targets and pharmacological activities of this compound compounds based on their chemical structures. fnasjournals.commedium.com | Prioritization of promising candidates for experimental testing, reducing the number of compounds that need to be synthesized and screened. |

| Structure-Activity Relationship (SAR) Studies | ML can be used to build predictive models that correlate specific structural features of serinamides with their biological activity. | A deeper understanding of the chemical determinants of this compound function, guiding the design of more potent and selective analogs. |

| De Novo Design | Generative models can design novel this compound-like molecules with desired properties, such as enhanced target affinity or improved metabolic stability. | Expansion of the chemical space around the this compound scaffold, leading to the development of new therapeutic agents. |

Development of Novel Synthetic Methodologies for this compound Complexity

The structural complexity of many serinamides presents a significant challenge to synthetic chemists. The development of novel and efficient synthetic methodologies is therefore crucial for enabling the detailed biological investigation of these compounds and their analogs. Future research in this area will likely focus on strategies that allow for the rapid and stereocontrolled synthesis of the this compound core and its diverse side chains.

Furthermore, the stereoselective synthesis of the multiple chiral centers present in many serinamides is a critical challenge. nih.gov Future methodologies may employ asymmetric catalysis or chiral pool synthesis to control the stereochemistry of these centers with high precision. The development of robust and scalable synthetic routes will not only provide access to larger quantities of serinamides for biological studies but also facilitate the creation of analog libraries for SAR studies.

Table 2: Emerging Synthetic Strategies for Complex Natural Products Applicable to Serinamides

| Synthetic Strategy | Description | Relevance to this compound Synthesis |

|---|---|---|

| Convergent Synthesis | Assembly of a complex molecule from several independently synthesized fragments. nih.govyoutube.com | Enables the rapid synthesis of a variety of this compound analogs by combining different head groups and lipid tails. |

| Asymmetric Catalysis | The use of chiral catalysts to control the stereochemical outcome of a reaction. | Crucial for the stereoselective synthesis of the multiple chiral centers found in many serinamides. |